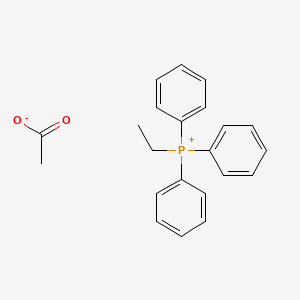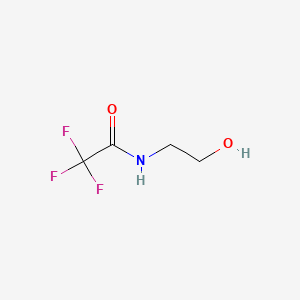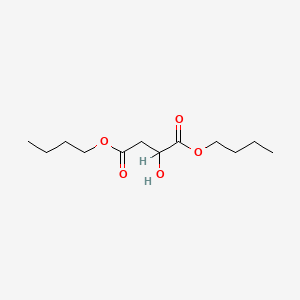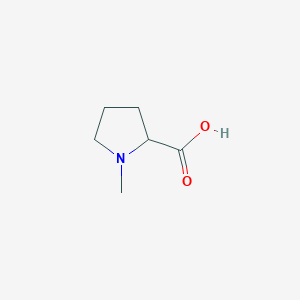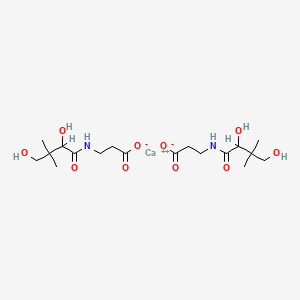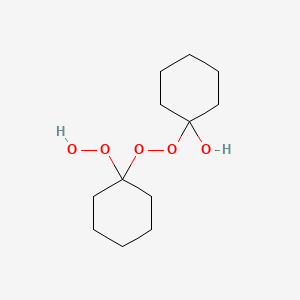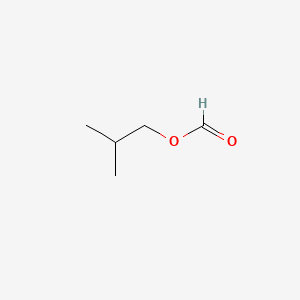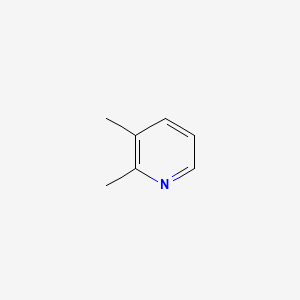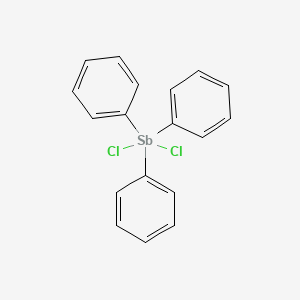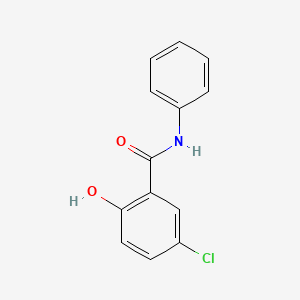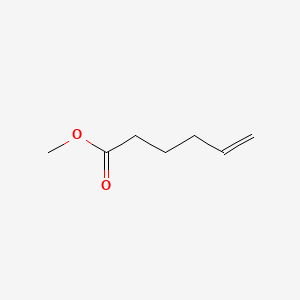
Methyl 5-hexenoate
概要
説明
Methyl 5-hexenoate is a chemical compound used in various scientific and industrial applications . It is also known as the methyl ester of 5-hexenoic acid .
Synthesis Analysis
Methyl 5-hexenoate can be synthesized from 5-Hexenoic acid . The exact methods and conditions for this synthesis can vary depending on the specific requirements of the process .Molecular Structure Analysis
The molecular formula of Methyl 5-hexenoate is C7H12O2 . Its molecular weight is 128.1690 . The IUPAC Standard InChI is InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h3H,1,4-6H2,2H3 .Physical And Chemical Properties Analysis
Methyl 5-hexenoate is a colorless to yellow liquid . It has a molecular weight of 128.17 .科学的研究の応用
- Summary of the Application: “Methyl 5-hexenoate” is used in the production of terminally unsaturated methyl esters from lactones over metal oxide catalysts . This process is significant in the field of catalysis as it allows for the selective production of these esters.
- Methods of Application or Experimental Procedures: In the study, metal oxide catalysts were used for the production of a terminally unsaturated methyl ester, “Methyl 5-hexenoate”, from a 6 carbon, 6-membered ring lactone, δ-hexalactone (DHL). A 15 wt% Cs/SiO2 catalyst had a selectivity of 55% to "Methyl 5-hexenoate" .
- Results or Outcomes: The Cs/SiO2 catalyst was found to be the most selective among the metal oxide catalysts studied, which included Cs/SiO2, MgO, SrO, CeO2, ZrO2, Ta2O5, MgAl2O4, and a Mg–Zr mixed oxide . The selectivity of the Cs/SiO2 catalyst to “Methyl 5-hexenoate” was 55%, the highest among the catalysts studied .
-
Organic Synthesis: “Methyl 5-hexenoate” could be used as a building block in the synthesis of more complex organic compounds due to its unsaturated ester functional group .
-
Materials Science: As an organic compound, “Methyl 5-hexenoate” could potentially be used in the development of new materials or in the synthesis of polymers .
-
Chemical Industry: “Methyl 5-hexenoate” could be used as an intermediate in the production of other chemicals .
-
Gas Chromatography: “Methyl 5-hexenoate” could be used as a reference compound in gas chromatography, a technique used for separating and analyzing compounds that can be vaporized without decomposition .
-
Catalysis: As mentioned earlier, “Methyl 5-hexenoate” is used in the production of terminally unsaturated methyl esters from lactones over metal oxide catalysts .
Safety And Hazards
Methyl 5-hexenoate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this chemical, including wearing appropriate protective equipment and ensuring good ventilation .
将来の方向性
特性
IUPAC Name |
methyl hex-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKDFGVMJZMYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946806 | |
| Record name | Methyl hex-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hexenoate | |
CAS RN |
2396-80-7 | |
| Record name | Methyl 5-hexenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl-5-hexenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hex-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hexenoic acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

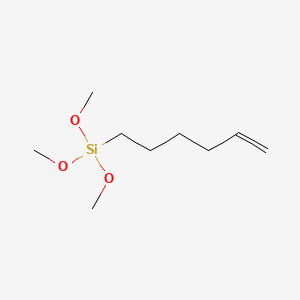
![Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B1584798.png)
